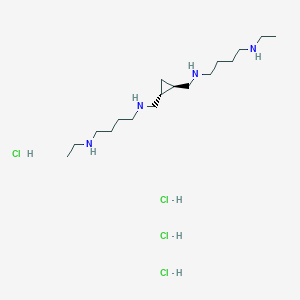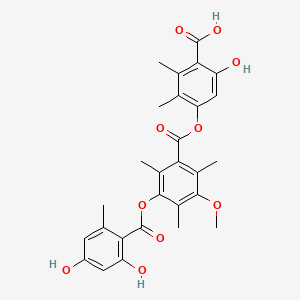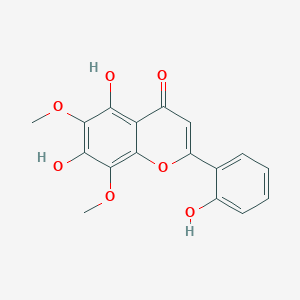
5,7,2'-Trihydroxy-6,8-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36) is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi.
Scientific Research Applications
Antibacterial Activity
5,7,2'-Trihydroxy-6,8-dimethoxyflavone, isolated from plants like Acanthospermum hispidum DC, has demonstrated antibacterial properties. This compound showed effectiveness against a range of bacteria including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibition concentration (MIC) varied from 0.001 to 0.20, indicating its potential as a natural antibacterial agent (Edewor & Olajire, 2011).
GABAA Receptor Complex Affinity
This flavone, found in Scutellaria baicalensis Georgi, has been evaluated for its affinity to the benzodiazepine site of the GABAA receptor complex. The study suggests potential implications in neurological research, particularly in exploring interactions with the GABAA receptor (Wang et al., 2002).
Cytotoxic and Anti-HIV Activities
Research has indicated that certain flavones, including this compound, may exhibit cytotoxic activity against various cell lines and possess anti-HIV properties. These findings open avenues for further exploration in cancer and HIV treatment research (Kongkum et al., 2012).
Antioxidant and Enzyme Inhibitory Properties
This compound has been studied for its antioxidant properties and its effects on enzymes like human carbonic anhydrase and acetylcholinesterase. Such studies provide insights into its potential use in managing oxidative stress-related diseases and neurological disorders (Durmaz, 2019).
Allelopathic Effects
In agricultural research, flavones like this compound have been isolated from allelopathic rice and shown to inhibit the growth of weeds and fungal pathogens. This suggests its potential application in developing natural herbicides and fungicides (Kong et al., 2004).
Potential in Chemoprevention
Studies have identified compounds like tricin, similar to this compound, as potential agents for cancer chemoprevention. This highlights the importance of these flavones in medical research focused on preventing cancer development (Armijos et al., 2016).
properties
CAS RN |
159359-22-5 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 |
InChI Key |
JWOKGWICZPPYPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
synonyms |
5,7,2'-TH-DMF 5,7,2'-trihydroxy-6,8-dimethoxyflavone K36 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
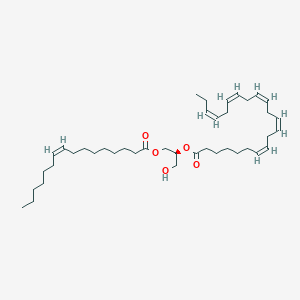

![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)
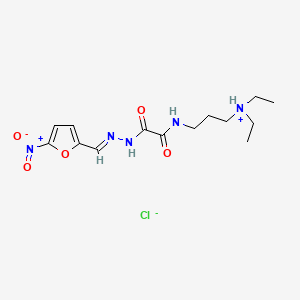
![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)
![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)
